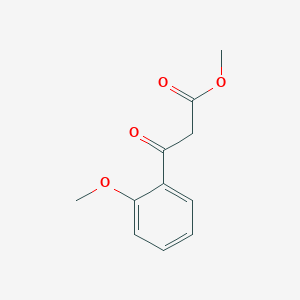








|
REACTION_CXSMILES
|
[CH2:1]([O-:3])C.[Na+].CO[CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9].[C:16](=[O:21])(OC)[O:17][CH3:18]>>[CH3:1][O:3][C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:8]([CH2:7][C:16]([O:17][CH3:18])=[O:21])=[O:9] |f:0.1|
|


|
Name
|
|
|
Quantity
|
58.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
153.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COCC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring during the course of 4.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated
|
|
Type
|
CUSTOM
|
|
Details
|
traces of methanol are removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
to drip in at 86° C.
|
|
Type
|
STIRRING
|
|
Details
|
) The mixture is then subsequently stirred for a further 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by distillation under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
350 ml of water and 70 ml of glacial acetic acid are added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The oil formed
|
|
Type
|
CUSTOM
|
|
Details
|
is separated off
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted
|
|
Type
|
STIRRING
|
|
Details
|
by shaking with a total of 300 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are first washed with a 6% strength sodium hydrogen carbonate solution (100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the phase separation)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying the ethyl acetate phase
|
|
Type
|
FILTRATION
|
|
Details
|
over sodium sulfate, filtration
|
|
Type
|
CUSTOM
|
|
Details
|
after removing the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
on a rotary evaporator
|
|
Type
|
DISTILLATION
|
|
Details
|
the remaining oil is distilled in a high vacuum
|


Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C(=O)CC(=O)OC)C=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |